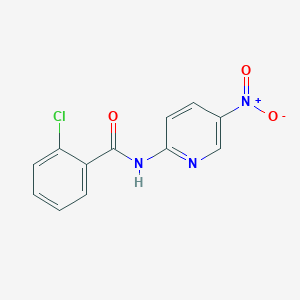
2-chloro-N-(5-nitropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-nitropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:
Synthesis of 2-chloro-5-nitropyridine: This intermediate can be prepared by nitration of 2-chloropyridine followed by reduction and chlorination.
Formation of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 2-chloro-5-nitropyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-chloro-N-(5-aminopyridin-2-yl)benzamide.
Oxidation: Formation of oxidized derivatives, though specific products depend on the conditions used.
Scientific Research Applications
2-chloro-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic uses.
Materials Science: The compound can be used in the synthesis of metal complexes, which have applications in catalysis and materials science.
Biological Studies: It is used in studies related to its biological activity, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins essential for the survival of pathogens. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-chloropyridin-2-yl)benzamide: Similar structure but with a chloro group instead of a nitro group.
N-(5-nitropyridin-2-yl)benzamide: Lacks the chloro group on the benzene ring.
Uniqueness
2-chloro-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of both a chloro and a nitro group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Properties
Molecular Formula |
C12H8ClN3O3 |
|---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
2-chloro-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-10-4-2-1-3-9(10)12(17)15-11-6-5-8(7-14-11)16(18)19/h1-7H,(H,14,15,17) |
InChI Key |
AWAQTFVODJKEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


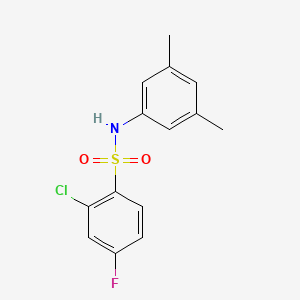
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide](/img/structure/B10970189.png)

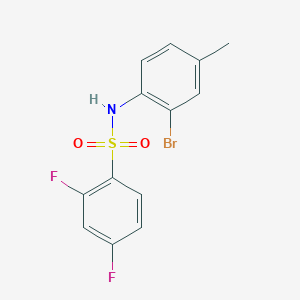
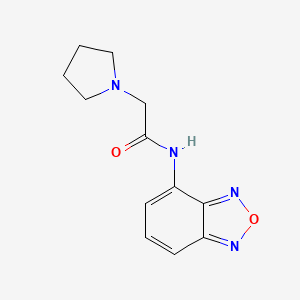
![4-(propan-2-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10970214.png)
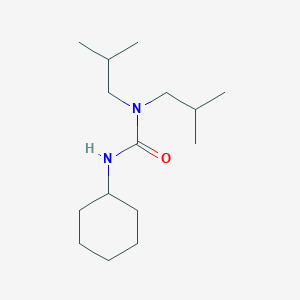
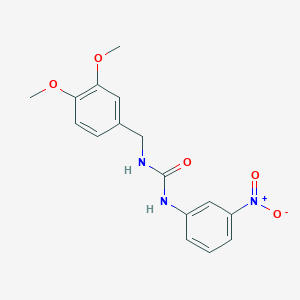
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(propan-2-yl)benzamide](/img/structure/B10970232.png)
![4-Oxo-4-[(3-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]butanoic acid](/img/structure/B10970235.png)
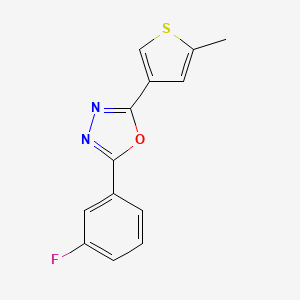
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B10970251.png)
![2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970255.png)
![N-cyclopropyl-2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10970259.png)
